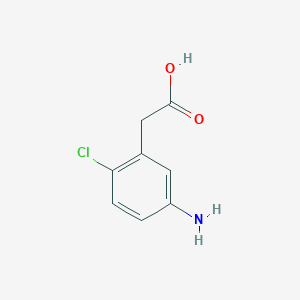

5-Amino-2-chlorophenylacetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

2-(5-amino-2-chlorophenyl)acetic acid |

InChI |

InChI=1S/C8H8ClNO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12) |

InChI Key |

NLWBPIPWOCYEES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CC(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization

Classical Synthetic Pathways for Chlorophenylglycine Derivatives

The traditional routes to chlorophenylglycine derivatives primarily rely on well-established named reactions, which have been adapted and optimized for these specific substrates.

Strecker Synthesis: Mechanism, Conditions, and Catalysis

The Strecker synthesis is a cornerstone for the preparation of α-amino acids. masterorganicchemistry.comwikipedia.org It is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, ammonia (B1221849), and a cyanide source. This intermediate is then hydrolyzed to yield the final amino acid. masterorganicchemistry.comlibretexts.org

The mechanism initiates with the reaction of an aldehyde with ammonia to form an imine. numberanalytics.com This is often catalyzed by a mild acid. masterorganicchemistry.com The subsequent nucleophilic addition of a cyanide ion to the imine generates the α-aminonitrile. masterorganicchemistry.comwikipedia.org The starting aldehyde for the synthesis of a chlorophenylglycine derivative would be a substituted chlorobenzaldehyde. google.com For instance, the synthesis of 2-chlorophenylglycine starts from 2-chlorobenzaldehyde. google.com

The reaction conditions for the Strecker synthesis can be varied. For example, a mixture of 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate, and sodium cyanide in a methanol-water solvent system can be stirred at 65-70°C for several hours to form the intermediate. google.com

Table 1: Representative Conditions for Strecker Synthesis of Chlorophenylglycine Derivatives

| Aldehyde | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzaldehyde | NH₄HCO₃, NaCN | Methanol/Water | 65-70 | 5 | 58 | google.com |

| p-Chlorobenzaldehyde | NH₄HCO₃, NaCN | - | 50-60 | - | >95 | organic-chemistry.org |

Note: This table is generated based on available data for closely related compounds and serves as an illustrative example. Specific conditions for 5-amino-2-chlorophenylacetic acid may vary.

Phase-transfer catalysis (PTC) is a powerful technique to enhance the efficiency of the Strecker reaction, especially when dealing with reactants in immiscible phases. acs.orgnih.govnortheastern.edu Quaternary ammonium salts are commonly employed as phase-transfer catalysts. northeastern.edulittleflowercollege.edu.in These catalysts facilitate the transfer of the cyanide anion from an aqueous phase to the organic phase containing the imine, thereby accelerating the reaction. ijstr.org

The catalyst forms a lipophilic ion pair with the cyanide ion, which can then readily move into the organic phase to react with the imine. acs.orgnortheastern.edu The use of chiral phase-transfer catalysts, often derived from cinchona alkaloids, can introduce enantioselectivity into the Strecker synthesis, providing a route to chiral α-amino acids. acs.orgnih.gov The efficiency and enantioselectivity of these reactions are influenced by the structure of the catalyst, the solvent system, and the reaction temperature. acs.orgnih.gov

Hydrolysis of Alpha-Amino Ester Intermediates

The α-aminonitrile intermediate formed in the Strecker synthesis is hydrolyzed to the corresponding α-amino acid. masterorganicchemistry.comlibretexts.org This hydrolysis can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. Water then acts as a nucleophile, attacking the carbon and leading to the formation of a protonated amide after a series of proton transfers. libretexts.org Further hydrolysis of the amide yields the carboxylic acid. libretexts.org

In base-catalyzed hydrolysis , a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com Protonation of the resulting intermediate by water forms an imidic acid, which then tautomerizes to an amide. libretexts.org This amide can be further hydrolyzed under basic conditions to the carboxylate salt, which upon acidification, gives the final amino acid. chemistrysteps.comorganicchemistrytutor.com

For instance, the hydrolysis of the intermediate from the Strecker synthesis of 2-chlorophenylglycine can be achieved by refluxing with a 45% NaOH solution at 120°C for 4 hours. google.com

Condensation Reactions Involving Chlorobenzaldehydes and Glycine (B1666218)

The Erlenmeyer-Plöchl synthesis provides an alternative route to α-amino acids through the condensation of an N-acylglycine with an aldehyde. wikipedia.orgchemeurope.com This reaction proceeds via an oxazolone (B7731731) (azlactone) intermediate. wikipedia.org Hippuric acid, the N-benzoyl derivative of glycine, is often used. wikipedia.orgchemeurope.com It cyclizes in the presence of acetic anhydride (B1165640) to form 2-phenyloxazolone. wikipedia.org This intermediate can then react with an aromatic aldehyde, such as a chlorobenzaldehyde, in the presence of a base like sodium acetate. chemeurope.com Subsequent reduction and hydrolysis of the resulting azlactone yield the desired α-amino acid. wikipedia.org

Routes from Chloroacetyl Chloride Derivatives

Chloroacetyl chloride is a versatile reagent that can be used in the synthesis of various heterocyclic compounds and other organic molecules. researchgate.net It can be used to N-acylate amines, forming N-chloroacetyl derivatives. researchgate.netnih.gov In the context of this compound synthesis, a potential route could involve the protection of the amino group of a precursor, followed by a reaction sequence utilizing chloroacetyl chloride to build the acetic acid side chain. For instance, chloroacetylation of an appropriate aniline (B41778) derivative can be a key step. researchgate.net The resulting N-aryl chloroacetamide possesses a reactive chlorine atom that can be displaced by nucleophiles, offering a handle for further synthetic transformations. researchgate.net

Advanced and Stereoselective Synthesis

The development of stereoselective methods for the synthesis of α-amino acids is of paramount importance due to the chirality of most biologically active molecules. Asymmetric synthesis of chlorophenylglycine derivatives can be approached through the use of chiral auxiliaries or chiral catalysts. wikipedia.orgnih.goviupac.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov For example, in the context of the Strecker synthesis, a chiral amine can be used instead of ammonia to form a chiral imine, which then undergoes diastereoselective cyanation. wikipedia.org Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amino acid. wikipedia.org

Catalytic asymmetric synthesis represents a more atom-economical approach. nih.gov Chiral catalysts, such as those derived from BINOL or thiourea, have been developed for the enantioselective Strecker reaction. lumenlearning.com These catalysts can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. The development of such catalysts for the synthesis of substituted phenylglycines is an active area of research.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a foundational process in stereochemistry for separating racemic mixtures into their individual enantiomers. wikipedia.org This is crucial for producing optically active compounds, though it inherently involves the challenge of discarding at least half of the starting material unless the unwanted enantiomer can be racemized and recycled. wikipedia.org

Diastereomeric Salt Formation The most prevalent method for resolving compounds like this compound, which contains both an acidic (carboxylic acid) and a basic (amine) functional group, is through the formation of diastereomeric salts. pharmtech.com This process involves reacting the racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral base to react with the acid or a chiral acid to react with the amine. wikipedia.orgpharmtech.com The resulting products are diastereomers, which have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomer crystallizes out of the solution, is physically separated, and then the resolving agent is removed to yield the pure enantiomer. wikipedia.org Common resolving agents include natural products like tartaric acid and brucine. wikipedia.org The selection of the appropriate resolving agent and solvent system is often empirical and critical for successful separation.

Chiral Chromatography Advanced separation techniques such as High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC) using chiral stationary phases (CSPs) offer another route to enantiomeric purity. nih.govresearchgate.net In this method, the racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. researchgate.net While highly effective for analytical purposes and smaller-scale preparations, the cost and complexity associated with scaling up chiral chromatography can be a limitation for industrial production. nih.gov

Attrition-Enhanced Resolution For crystalline compounds that form conglomerates (a mechanical mixture of separate enantiopure crystals), attrition-enhanced resolution presents a powerful technique. pharmtech.com This process involves grinding a solid racemic mixture under conditions that promote racemization in the solution phase. As the crystals are broken down, they dissolve and re-crystallize. Because each enantiomer has a higher affinity for crystals of its own kind, one enantiomer will preferentially crystallize while the other remains in solution, where it is racemized. This dynamic process can theoretically convert 100% of the racemic starting material into a single, pure enantiomer. pharmtech.com

Asymmetric Synthetic Approaches

To circumvent the inherent 50% loss of material in classical resolution, asymmetric synthesis aims to create the desired enantiomer directly.

Photoenzymatic Synthesis A cutting-edge approach involves the use of engineered enzymes in photochemical reactions. Recent studies have demonstrated the evolution of a flavin-dependent "ene"-reductase to catalyze the coupling of α,α-dichloroamides with alkenes, producing α-chloroamides with excellent yield and high enantioselectivity. nih.gov These α-chloroamides are direct precursors to α-chloroarylacetic acids. Through protein engineering and machine learning, enzymes can be optimized to enhance yield, enantiomeric ratio, and chemoselectivity. nih.gov For example, iterative site-saturation mutagenesis led to an enzyme variant that increased the yield of a target α-chloroamide to 91% with an enantiomeric ratio of 97:3. nih.gov This method highlights the power of combining biocatalysis and photochemistry to achieve highly selective transformations. nih.gov

Strecker Synthesis The Strecker synthesis is a classic method for producing α-amino acids. For a related compound, 2-amino-2-(4-chlorophenyl)acetic acid, this involves reacting 4-chlorobenzaldehyde (B46862) with ammonium cyanide to form an α-aminonitrile, which is then hydrolyzed. To achieve asymmetry, a chiral catalyst or a chiral ammonia equivalent can be used. Careful control of reaction conditions, such as pH during hydrolysis, is critical to prevent racemization of the newly formed chiral center.

Controlled Racemization and Deracemization Processes

The efficiency of chiral resolution can be dramatically improved by integrating a racemization process.

Dynamic Kinetic Resolution In a dynamic kinetic resolution (DKR), the unwanted enantiomer from a resolution process is continuously racemized and fed back into the separation. pharmtech.com This is particularly effective for compounds with functionalities prone to racemization. By combining a resolution method (often enzymatic) with a catalyst that racemizes the slower-reacting enantiomer, it is possible to convert the entire racemic starting material into a single enantiomer, achieving a theoretical yield of 100%. pharmtech.comtcichemicals.com This approach overcomes the primary drawback of classical resolution.

Electrochemical Carboxylation as a Synthetic Strategy for Alpha-Chloroarylacetic Precursors

A novel and selective method for synthesizing α-chloroarylacetic acid derivatives involves the electrochemical carboxylation of α,α-dichloroarylmethane compounds. mdpi.comnih.gov This strategy offers a direct route to the acid functionality.

The process is carried out in an electrochemical cell, typically using a sacrificial aluminum anode and a stainless steel cathode. mdpi.com The α,α-dichloroarylmethane derivative is reduced at the cathode in the presence of carbon dioxide. This two-electron reduction selectively cleaves one carbon-chlorine bond to form an α-chloro anion, which then attacks a molecule of CO2 to form the α-chlorocarboxylate product. mdpi.com The method is notable for its high selectivity; the second chlorine atom is not affected by the reduction process. mdpi.com While reported yields are often modest, the high selectivity and controlled conditions make it a promising synthetic tool. mdpi.comnih.gov

Table 1: General Procedure for Electrochemical Carboxylation

| Parameter | Condition |

|---|---|

| Reactants | α,α-dichloro aryl derivate, Carbon Dioxide (CO2) |

| Solvent | DMA (N,N-Dimethylacetamide) |

| Electrolyte | n-Bu4NBr (Tetrabutylammonium bromide) |

| Anode | Aluminum (Al) |

| Cathode | Stainless Steel |

| Current | 20 mA (constant) |

| Charge | 3.2 F·mol⁻¹ |

| Temperature | Room Temperature |

Data derived from a general procedure for the synthesis of α-chloroarylacetic acid derivatives. mdpi.com

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of synthetic route depends heavily on the desired scale of production, balancing factors like cost, complexity, yield, and purity.

Laboratory Context In a laboratory setting, flexibility and access to a wide range of enantiomerically pure compounds are often prioritized over cost and throughput.

Asymmetric Photoenzymatic Synthesis: This method is highly attractive at the lab scale due to its high selectivity and use of mild conditions. nih.govnih.gov The ability to engineer enzymes for specific substrates allows for rapid development of routes to novel compounds.

Chiral Chromatography: This is the gold standard for analytical separation and is excellent for obtaining small quantities of highly pure enantiomers for research purposes. nih.gov

Diastereomeric Salt Crystallization: This classical method remains highly relevant in research labs due to its conceptual simplicity and the use of relatively inexpensive resolving agents. pharmtech.com

Industrial Context For industrial-scale production, the primary drivers are cost-effectiveness, safety, robustness, and high throughput.

Diastereomeric Salt Crystallization with Racemization: This combination is a powerful and frequently used industrial strategy. The resolution step is often scalable, and incorporating a racemization loop for the unwanted enantiomer makes the process highly atom-economical, approaching theoretical 100% yields and minimizing waste. pharmtech.comtcichemicals.com

Hydrolysis of Precursors: Large-scale synthesis often relies on robust, high-yielding reactions from inexpensive starting materials. For example, the industrial preparation of related chlorophenylacetic acids involves the hydrolysis of the corresponding chlorobenzyl cyanide in a strong acid like sulfuric acid, followed by purification steps like steam stripping to remove impurities. google.com

Synthesis of Key Intermediates: The synthesis of key precursors, such as 2-amino-5-chlorobenzophenone, is well-established using methods like the reduction of an isoxazole (B147169) intermediate with iron powder. google.com Such methods use low-cost reagents (iron powder, toluene, HCl) and are designed for large-scale production, ensuring a reliable supply chain for subsequent synthetic steps. google.com

Table 2: Comparison of Synthetic Approaches

| Method | Typical Scale | Advantages | Limitations |

|---|---|---|---|

| Diastereomeric Salt Resolution | Lab & Industrial | Scalable, uses common reagents. pharmtech.com | 50% theoretical yield limit without racemization. wikipedia.org |

| Asymmetric Photoenzymatic Synthesis | Lab | High enantioselectivity, mild conditions. nih.gov | Enzyme development can be time-consuming; scalability may be challenging. |

| Chiral Chromatography | Analytical & Prep Lab | High purity, broad applicability. nih.gov | High cost, solvent intensive for large scale. |

| Electrochemical Carboxylation | Lab | High selectivity, novel transformation. mdpi.com | Modest yields, specialized equipment needed. |

| Hydrolysis of Cyanides | Industrial | Low-cost starting materials, robust process. google.com | Use of strong acids, waste disposal concerns. |

Chemical Reactivity and Derivatization Strategies

Fundamental Transformations of Substituted Alpha-Amino Phenylacetic Acids

The reactivity of 5-Amino-2-chlorophenylacetic acid is dictated by the interplay of its functional groups. The electron-donating amino group and the electron-withdrawing chloro substituent on the aromatic ring, along with the carboxylic acid and the alpha-carbon, allow for a range of reductive, oxidative, and substitution reactions.

Reductive Transformations

The reduction of substituted alpha-amino phenylacetic acids can be directed at several functional groups. The carboxylic acid can be reduced to the corresponding primary alcohol, 2-amino-2-(5-amino-2-chlorophenyl)ethanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent.

The chloro-substituent on the aromatic ring can undergo reductive dehalogenation. This is often accomplished through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. ucalgary.ca The conditions for this reaction, such as the choice of catalyst and solvent, can be optimized to selectively remove the chlorine atom while preserving other functional groups. For instance, Raney nickel is often preferred for substrates where dehalogenation of aromatic halides is a concern. ucalgary.ca The process can also be achieved using metals like sodium or calcium in the presence of a lower alcohol. researchgate.net

Furthermore, if the starting material were 2-chloro-5-nitrophenylacetic acid, the nitro group could be selectively reduced to the primary amine, yielding this compound. A variety of reagents can effect this transformation, including tin(II) chloride in acidic media, iron in acetic acid, or catalytic hydrogenation. youtube.comresearchgate.net The choice of reducing agent can be crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups. nih.gov

Oxidative Transformations

The oxidation of aminophenylacetic acids can lead to a variety of products depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, which can result in the formation of nitroso, nitro, or polymeric compounds through oxidative coupling. nih.govorganic-chemistry.org For example, the oxidation of α-aminophenylacetic acid with one molecule of chloramine-T has been shown to yield an aldehyde, while using two molecules can produce a nitrile. ekb.eg The oxidation of aminophenols with hydrogen peroxide has been observed to proceed via the formation of a benzoquinone intermediate. researchgate.net

The carboxylic acid moiety is generally resistant to oxidation under mild conditions. However, strong oxidizing agents like potassium permanganate (B83412) in acidic medium can lead to oxidative decarboxylation. organic-chemistry.org The reaction of permanganate with amino acids is complex and highly dependent on the pH of the medium. researchgate.net

Oxidative coupling is another important transformation for aromatic amines. nih.govorganic-chemistry.org In the presence of certain catalysts, the amino group can facilitate the formation of new carbon-carbon or carbon-nitrogen bonds, leading to dimeric or polymeric structures. organic-chemistry.org

Nucleophilic Substitution Reactions on Alpha-Carbon and Aromatic Ring

Nucleophilic substitution can occur at two primary sites in this compound: the alpha-carbon and the aromatic ring.

Alpha-Carbon Substitution: The alpha-carbon can undergo nucleophilic substitution, particularly if a good leaving group is present. The Hell-Volhard-Zelinsky reaction, for instance, allows for the halogenation of the alpha-carbon of carboxylic acids. The resulting α-halo acid is a versatile intermediate for substitution reactions. ucalgary.ca Ammonia (B1221849) or other nitrogen nucleophiles can then displace the halide to form α-amino acids or their derivatives in an SN2-type mechanism. youtube.com The reactivity of α-halo ketones in SN2 reactions is notably enhanced due to the adjacent carbonyl group. youtube.com

Functional Group Interconversions and Derivative Synthesis

The functional groups of this compound serve as handles for the synthesis of a wide range of derivatives.

Amide and Ester Formation

The carboxylic acid moiety of this compound readily undergoes reactions to form amides and esters, which are fundamental transformations in organic synthesis. nih.govyoutube.com

Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with a primary or secondary amine. youtube.com This reaction often requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Other effective reagents include HATU and PyBOP. researchgate.netorganic-chemistry.org The amino group on the phenyl ring of this compound might require protection before amide coupling to prevent self-polymerization or other side reactions, though specific conditions can sometimes allow for selective acylation of the carboxylic acid.

Ester Formation: Esterification is commonly achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com This is a reversible reaction, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comnih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride (B1165640), which then readily reacts with an alcohol to form the ester. nih.gov The choice of alcohol can be varied to produce a wide range of esters. organic-chemistry.orggoogle.com

Table 1: Common Reagents for Amide and Ester Formation

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| Amide Formation | Carbodiimides | DCC, EDC |

| Phosphonium Salts | PyBOP, BOP | |

| Uronium Salts | HATU, HBTU | |

| Ester Formation | Acid Catalysts (Fischer) | H₂SO₄, TsOH |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | |

| Coupling Reagents | DCC |

Synthesis of N-Acylhydrazones and Related Schiff Bases

The amino group of this compound and its derivatives allows for the synthesis of imine-containing structures like N-acylhydrazones and Schiff bases.

N-Acylhydrazone Synthesis: N-acylhydrazones are typically prepared in a two-step sequence. First, the carboxylic acid is converted to its corresponding hydrazide. This is often achieved by first forming the methyl or ethyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov The resulting hydrazide can then be condensed with a variety of aldehydes or ketones, usually under acidic catalysis, to yield the desired N-acylhydrazone. ekb.egnih.gov These molecules are known for their diverse biological activities and exist as a mixture of E/Z geometric isomers and syn/anti conformational isomers. ekb.egnih.gov

Schiff Base Synthesis: Schiff bases (or imines) are formed by the condensation reaction between the primary amino group of this compound and an aldehyde or a ketone. researchgate.netnih.gov This reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the dehydration process. ucalgary.canih.gov The formation of the C=N double bond is a reversible process. nih.gov A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a large library of Schiff base derivatives. researchgate.netresearchgate.net Metal complexes of Schiff bases derived from amino acids have also been synthesized and studied. nih.gov

Table 2: General Synthetic Schemes for N-Acylhydrazones and Schiff Bases

| Derivative | Step 1 | Step 2 |

|---|---|---|

| N-Acylhydrazone | R-COOH + R'OH/H⁺ → R-COOR' | R-COOR' + N₂H₄·H₂O → R-CONHNH₂ |

| R-CONHNH₂ + R''CHO/H⁺ → R-CONH-N=CHR'' | ||

| Schiff Base | R-NH₂ + R'CHO/H⁺ or OH⁻ → R-N=CHR' + H₂O |

Mechanistic Studies of Reaction Pathways and Selectivity

The selective formation of a particular heterocyclic scaffold from this compound is governed by the reaction mechanism, which is influenced by factors such as the choice of reagents, catalysts, and reaction conditions.

The mechanism for the formation of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones provides insight into a potential cyclization pathway. frontiersin.org This process is initiated by the protonation of the diazo compound by a Brønsted acid, which generates a diazonium intermediate. Subsequently, an intramolecular nucleophilic attack from the carboxyl group occurs, leading to the release of nitrogen gas and the formation of an ammonium (B1175870) intermediate. This intermediate is then converted to the final oxazinanone product. frontiersin.org

For the synthesis of 1,3,4-oxadiazoles, the mechanism typically involves the initial formation of a 1,2-diacylhydrazine intermediate from the corresponding acylhydrazide. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic oxadiazole ring. The regioselectivity of this reaction is generally high, favoring the formation of the thermodynamically stable 1,3,4-isomer.

In the case of intramolecular cyclizations, the principles of ring-closure reactions, as described by Baldwin's rules, would be expected to influence the selectivity. The formation of a five- or six-membered ring is generally favored. For this compound, an intramolecular amidation could lead to a seven-membered lactam, which is a key structural feature of some oxazepanone derivatives. The feasibility of this cyclization would depend on the conformational flexibility of the molecule and the activation method employed.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of cyclization reactions of amino acids to form cyclic dipeptides. researchgate.net These studies help to elucidate the transition states and energy barriers of different reaction pathways, providing a deeper understanding of the factors that control selectivity. Similar theoretical studies could be applied to the cyclization reactions of this compound to predict the most favorable reaction pathways and to design more efficient synthetic strategies.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their connectivity. For 5-Amino-2-chlorophenylacetic acid, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the acetic acid side chain, and the amine (-NH2) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would serve as a unique fingerprint for the molecule. However, specific experimental ¹H NMR data for this compound is not publicly available at this time.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This would include signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. As with ¹H NMR, specific, publicly accessible ¹³C NMR data for this compound could not be located.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, would provide valuable information about its structural components. Characteristic fragments would likely arise from the loss of the carboxylic acid group and cleavage of the phenylacetic acid side chain. A searchable mass spectrum for this compound is not currently available in public databases.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, the C-H stretching of the aromatic ring and the methylene group, the C=O stretching of the carboxylic acid, and the C-Cl stretching. While FT-IR data for structurally related compounds is available, a specific spectrum for this compound could not be found in the searched resources.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. There are no published crystallographic data for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases at the time of this writing.

Analysis of Molecular Conformation and Bond Geometries

The molecular structure of phenylacetic acid derivatives is characterized by a phenyl ring and a carboxylic acid group, which dictates their chemical properties. In the case of this compound, the presence of an amino group and a chlorine atom on the phenyl ring introduces further complexity and specificity to its conformation and bond geometries.

Table 1: Representative Bond Lengths and Angles in Phenylacetic Acid Derivatives

| Parameter | Typical Value |

| C-C (aromatic) | ~1.39 Å |

| C-C (aliphatic) | ~1.51 Å |

| C=O | ~1.23 Å |

| C-O | ~1.34 Å |

| C-N | ~1.47 Å |

| C-Cl | ~1.74 Å |

| C-C-C (ring) | ~120° |

| O-C=O | ~123° |

| C-C-O | ~111° |

Note: These are generalized values and can vary based on the specific substitution pattern and crystal packing forces.

Studies on Salts and Cocrystals of Substituted Phenylacetic Acids

The ability of the carboxylic acid and amino groups to act as an acid and a base, respectively, allows for the formation of salts. google.com By reacting this compound with a suitable base (e.g., an alkali metal hydroxide (B78521) or an amine), the corresponding salt can be prepared. google.com

Furthermore, this compound can form cocrystals, which are multi-component crystals where the components are held together by non-covalent interactions, primarily hydrogen bonds. mdpi.com The formation of cocrystals can be a deliberate strategy to modify the physicochemical properties of a compound. For instance, cocrystallization with other molecules can alter solubility and dissolution rates. acs.org

The distinction between a salt and a cocrystal depends on the extent of proton transfer from the acidic component to the basic component. mdpi.com Spectroscopic techniques, such as infrared (IR) and solid-state nuclear magnetic resonance (ssNMR) spectroscopy, are invaluable tools for characterizing these multicomponent systems and determining the nature of the interactions between the constituent molecules. In some cases, both neutral and protonated forms can coexist within the same crystal structure. nih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is an indispensable tool for the analysis of this compound, ensuring its purity and, if it is chiral, determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of pharmaceutical ingredients and their intermediates. nih.gov By selecting an appropriate stationary phase (e.g., a C18 column) and mobile phase, it is possible to separate this compound from any impurities or by-products from its synthesis. nih.govsielc.com UV detection is commonly employed, as the phenyl ring provides a strong chromophore. nih.gov

If this compound is synthesized as a single enantiomer, it is crucial to determine its enantiomeric excess (ee). This is a measure of the purity of the sample with respect to its enantiomers. Chiral HPLC is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The determination of enantiomeric excess is often achieved by creating a calibration curve with samples of known ee values. nih.gov

Table 2: Chromatographic Methods for Analysis

| Technique | Application | Typical Stationary Phase | Detection Method |

| HPLC | Purity Assessment | C18, Primesep 100 sielc.com | UV Spectroscopy nih.gov |

| Chiral HPLC | Enantiomeric Excess | Chiral Stationary Phase | UV, Circular Dichroism |

| GC-MS | Impurity Profiling | Capillary Column | Mass Spectrometry |

Note: The specific conditions for each technique (e.g., mobile phase composition, flow rate) must be optimized for the specific analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

No specific studies employing DFT to analyze the electronic structure and molecular properties of 5-Amino-2-chlorophenylacetic acid were identified.

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research on the computational modeling of reaction mechanisms or the identification of transition states involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No studies were found that computationally predicted the spectroscopic parameters of this compound and validated these predictions against experimental data.

Crystal Structure Prediction and Intermolecular Interaction Energy Analysis

There are no available publications on the prediction of the crystal structure or the analysis of intermolecular interaction energies for this compound.

Applications in Advanced Organic Synthesis and Materials Chemistry

A Versatile Building Block for Complex Organic Molecules

5-Amino-2-chlorophenylacetic acid serves as a fundamental starting material for the synthesis of a wide array of intricate organic structures. Its bifunctional nature, possessing both an amine and a carboxylic acid, allows for its incorporation into larger molecules through various chemical transformations.

Precursor in the Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

The synthesis of chiral active pharmaceutical ingredients (APIs) often requires starting materials with specific stereochemistry. While direct applications of this compound in the synthesis of currently marketed chiral APIs are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The amino acid scaffold is a common feature in many drugs, and the chloro- and amino-substituents on the phenyl ring can be strategically utilized to influence the biological activity and pharmacokinetic properties of the target molecule. The development of efficient methods for the asymmetric synthesis of derivatives of this compound is an active area of research, aiming to provide access to enantiomerically pure building blocks for the pharmaceutical industry.

Intermediates for the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds. The amino group can participate in cyclization reactions with suitable reagents to form nitrogen-containing heterocycles. For instance, derivatives of the related 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized and shown to possess anti-inflammatory properties. This suggests the potential of this compound to serve as a key intermediate in the generation of novel heterocyclic compounds with potential therapeutic applications. The reactivity of the amino and carboxylic acid groups can be harnessed to construct fused ring systems and other complex heterocyclic architectures.

Role in the Development of Synthetic Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. Non-standard amino acids, such as this compound, are crucial components in the design of peptidomimetics. The incorporation of this unnatural amino acid into a peptide sequence can introduce conformational constraints and novel side-chain interactions, leading to enhanced biological activity and selectivity. The chloro-substituent on the phenyl ring can also engage in specific interactions with biological targets. The synthesis of peptides and peptidomimetics typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled to a growing chain on a solid support. This compound, with appropriate protection of its amino and carboxyl groups, can be readily incorporated into these synthetic protocols.

A Reagent in Diverse Chemical Transformations

Beyond its role as a structural building block, this compound can also act as a reagent to facilitate various chemical transformations. The amino group can be diazotized and converted into a range of other functional groups, providing access to a diverse set of substituted phenylacetic acid derivatives. Furthermore, the carboxylic acid moiety can be activated and used in acylation reactions to introduce the 2-chloro-5-aminophenylacetyl group into other molecules.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This paradigm shift is influencing the synthesis of key intermediates like 5-Amino-2-chlorophenylacetic acid. Research is now focusing on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the application of green chemistry principles to the synthesis of substituted phenylacetic acids. This includes the use of environmentally benign solvents and catalysts. For instance, methods are being explored that replace traditional volatile organic solvents with water or ionic liquids. Furthermore, the development of catalytic systems that can be easily recovered and reused is a key area of investigation. A study on the synthesis of substituted phenylacetic acid derivatives highlighted a greener methodology as a precursor for more complex molecules. aosis.co.za The synthesis of p-chlorophenylacetic acid has been achieved through hydrolysis in an alkaline aqueous solution using a phase-transfer catalyst, offering a more straightforward preparation method. researchgate.net

Another area of active research is the development of one-pot synthesis protocols. These methods, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce the environmental impact by minimizing purification steps and solvent usage. A one-step method for preparing α-chloroketones from phenylacetic acid derivatives utilizes a magnesium enolate dianion intermediate, showcasing the potential for simplified and scalable processes. organic-chemistry.org

The following table summarizes potential sustainable approaches for the synthesis of this compound:

| Synthetic Approach | Description | Potential Advantages |

| Catalytic Hydrogenation | Reduction of a nitro group to an amino group using a heterogeneous catalyst. | High atom economy, clean reaction, reusable catalyst. |

| Biocatalytic Amination | Use of enzymes to introduce the amino group. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Flow Chemistry | Continuous synthesis in a microreactor. | Enhanced safety, better process control, easy scalability. |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent. | Reduced waste, lower cost, simplified workup. jetir.org |

Exploration of Bio-inspired Catalysis in Synthesis

Nature provides a vast blueprint for highly efficient and selective chemical transformations. Bio-inspired catalysis, which mimics enzymatic processes, is a rapidly growing field with significant potential for the synthesis of complex molecules like this compound. Enzymes offer unparalleled stereoselectivity, which is crucial for the synthesis of chiral compounds.

The kinetic resolution of racemic mixtures is a key application of biocatalysis. wikipedia.org For a chiral molecule like this compound, enzymatic kinetic resolution can be employed to separate the enantiomers with high purity. Lipases are a class of enzymes that have been successfully used for the kinetic resolution of racemic alcohols and acids through enantioselective acylation or esterification. mdpi.comresearchgate.net This approach can yield enantiomerically pure forms of the target compound, which is often a requirement for pharmaceutical applications.

| Biocatalytic Method | Enzyme Class | Application to this compound |

| Kinetic Resolution | Lipases, Proteases | Separation of (R)- and (S)-enantiomers. nih.govfrontiersin.org |

| Asymmetric Amination | Transaminases | Direct stereoselective synthesis of the chiral amino acid. |

| Hydroxylation | Monooxygenases | Potential for regioselective functionalization of the phenyl ring. |

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time is essential for process optimization and quality control. Advanced spectroscopic techniques are increasingly being used for the in-situ monitoring of synthetic processes, providing valuable insights into reaction kinetics, intermediate formation, and endpoint determination. mt.com

For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed. americanpharmaceuticalreview.commt.com These non-invasive methods allow for continuous monitoring of the reaction mixture without the need for sampling. spectroscopyonline.com For example, the disappearance of a starting material's characteristic spectral peak and the appearance of the product's peak can be tracked over time to determine the reaction rate and completion. optica.org

Process Analytical Technology (PAT) is a framework that integrates these in-situ monitoring tools with process control systems. mt.com By implementing PAT, it is possible to achieve a deeper understanding of the manufacturing process for fine chemicals and pharmaceuticals, leading to improved consistency and quality. nih.gov For amino acid production, PAT can be used to monitor critical parameters like substrate concentration and product formation in real-time. americanpharmaceuticalreview.combiopharminternational.comdiva-portal.org

| Spectroscopic Technique | Information Obtained | Relevance to Synthesis |

| FTIR Spectroscopy | Changes in functional groups (e.g., -NO2 to -NH2). | Monitoring reaction progress and identifying intermediates. mt.com |

| Raman Spectroscopy | Vibrational modes of molecules, including aromatic ring substitutions. | Real-time analysis of reactant consumption and product formation. americanpharmaceuticalreview.com |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information. | Can be used for in-situ analysis of reaction mechanisms. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are designed and optimized. chemai.io Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic routes. beilstein-journals.orgbeilstein-journals.org

| AI/ML Application | Description | Potential Impact on Synthesis |

| Retrosynthesis Prediction | Algorithms that suggest synthetic routes to a target molecule. chemcopilot.com | Faster identification of efficient and novel synthetic pathways. |

| Reaction Optimization | ML models that predict the optimal conditions for a given reaction. | Improved yields, reduced costs, and faster process development. |

| Property Prediction | Predicting the physicochemical properties of novel derivatives. | Guiding the design of new molecules with desired characteristics. |

Supramolecular Chemistry and Functional Material Design through Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalent structures is the foundation of supramolecular chemistry. Amino acids and their derivatives are excellent building blocks for the design of self-assembling materials due to their ability to form hydrogen bonds and engage in other non-covalent interactions. mdpi.com

The unique structure of this compound, with its amino, carboxylic acid, and substituted phenyl groups, makes it an interesting candidate for supramolecular self-assembly. It has the potential to form a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels, through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. rsc.orgacs.org

These self-assembled materials can have a wide range of applications, from drug delivery to tissue engineering. nih.govfrontiersin.orgnih.govnih.gov For example, a hydrogel formed from a derivative of this compound could be used as a scaffold for cell growth or for the controlled release of therapeutic agents. The design of functional nanocomposites can also be achieved through the self-assembly of diacetylene surfactants and silicic acid, leading to materials with unique optical and mechanical properties. unm.edu The study of self-assembling peptides and their conjugates offers a versatile platform for creating novel materials. acs.org

| Self-Assembled Structure | Potential Driving Forces | Possible Applications |

| Nanofibers/Nanoribbons | Hydrogen bonding between carboxylic acid and amino groups, π-π stacking of phenyl rings. | Scaffolds for tissue engineering, components in electronic devices. |

| Hydrogels | Entanglement of nanofibrous networks with a solvent. | Drug delivery systems, injectable biomaterials. aminer.org |

| Vesicles/Micelles | Amphiphilic self-assembly in aqueous media. | Nanocarriers for targeted drug delivery. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5-amino-2-chlorophenylacetic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation and amination of phenylacetic acid derivatives. For example, chlorination at the 2-position can be achieved using sulfuryl chloride under controlled temperatures (0–5°C), followed by selective amination at the 5-position via nitration and reduction steps. Purity optimization requires recrystallization in ethanol/water mixtures (1:3 ratio) and validation via HPLC (≥98% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., chlorine at C2, amino group at C5).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 200.03) .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation. Stability studies indicate ≤5% degradation over 6 months under these conditions .

Q. What are common pitfalls in achieving high yields during synthesis?

- Methodological Answer : Low yields often stem from incomplete chlorination or side reactions during amination. Mitigation strategies include:

- Using excess SOCl₂ for chlorination (1.5 equivalents).

- Protecting the amino group with tert-butoxycarbonyl (Boc) before nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.